

# Sabizabulin radiographic progression-free survival mCRPC

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

[Get Quote](#)

## Efficacy and Safety Data from Phase Ib/II Study

The table below summarizes the key efficacy and safety findings for **sabizabulin** in mCRPC from the combined Phase Ib/II study data [1] [2]:

| Metric                                 | Result                                                                                                     |
|----------------------------------------|------------------------------------------------------------------------------------------------------------|
| Recommended Phase II Dose              | 63 mg, taken orally once daily [1] [2]                                                                     |
| Median rPFS (Kaplan-Meier estimate)    | 11.4 months (n=55) [1] [2]                                                                                 |
| Objective Response Rate (ORR)          | 20.7% (6 out of 29 patients with measurable disease, including 1 complete and 5 partial responses) [1] [2] |
| Patients with PSA declines $\geq 50\%$ | 29.2% (14 out of 48 patients) [1] [2]                                                                      |
| Common Adverse Events (AEs) at 63 mg   | Predominantly Grade 1-2 (mild to moderate) [1] [2]                                                         |

| Metric                         | Result                                                                              |
|--------------------------------|-------------------------------------------------------------------------------------|
| Most Common Grade $\geq 3$ AEs | Diarrhea (7.4%), Fatigue (5.6%), ALT elevation (5.6%), AST elevation (3.7%) [1] [2] |
| Absence of Notable Toxicities  | No observed neurotoxicity or neutropenia [1] [2]                                    |

## Detailed Experimental Methodology

The data presented above was generated through a specific clinical trial design. Here is a detailed breakdown of the experimental protocol.

- **1. Study Design and Objectives:** This was a multicenter, open-label, Phase Ib/II study (NCT03752099) [2]. The primary objectives were to determine the **Maximum Tolerated Dose (MTD)** and the **Recommended Phase II Dose (RP2D)**, and to characterize the safety and tolerability profile of **sabizabulin**. A key secondary objective was to assess preliminary antitumor efficacy [2].
- **2. Patient Population:**
  - **Phase Ib:** Enrolled 39 men with mCRPC who had progressed on at least one androgen receptor-targeting agent (e.g., enzalutamide, abiraterone). Prior treatment with one taxane chemotherapy was allowed [2].
  - **Phase II:** Enrolled 41 men with mCRPC who had progressed on an androgen receptor-targeting agent but had **no prior chemotherapy** for mCRPC [2].
  - All patients had an **ECOG performance status of 2 or less** [2].
- **3. Treatment Schedule:**
  - The Phase Ib portion used a "3+3" dose escalation design. Patients received escalating daily oral doses from **4.5 mg to 81 mg** on a schedule of **7 days on treatment, followed by 14 days off** [2].
  - Patients who tolerated the initial cycles could undergo **inpatient dose escalation** and/or increase dosing frequency (e.g., to 2 weeks on/1 week off, then to continuous daily dosing) [2].
  - The Phase II portion tested the established RP2D of **63 mg taken orally once per day on a continuous schedule** [1] [2].
- **4. Efficacy Assessment Criteria:** Efficacy was evaluated according to standardized oncology guidelines:
  - **Radiographic Progression-Free Survival (rPFS)** and disease progression were assessed using **Prostate Cancer Working Group 3 (PCWG3)** criteria [1] [2].
  - **Tumor response** in patients with measurable disease was evaluated using **RECIST 1.1** criteria [1] [2].
  - **PSA responses** were also monitored [1] [2].

## Mechanism of Action and Signaling Pathway

**Sabizabulin** has a unique mechanism of action that differentiates it from other microtubule inhibitors. The following diagram illustrates how it targets cancer cells.



[Click to download full resolution via product page](#)

The key mechanistic insights are [2] [3]:

- **Dual Tubulin Targeting:** **Sabizabulin** is an oral cytoskeleton disruptor that targets the **colchicine-binding site on  $\beta$ -tubulin** and also binds to a unique site on  **$\alpha$ -tubulin**. This dual action cross-links the tubulin subunits and potently inhibits microtubule formation.
- **Downstream Effects:** This disruption leads to:
  - **Cell Cycle Arrest:** Arrest in the G2/M phase, preventing cancer cell division.

- **Apoptosis:** Activation of caspase enzymes, leading to programmed cell death.
- **Inhibition of Metastasis:** Disruption of cellular structures and transport networks, inhibiting cancer cell migration, invasion, and angiogenesis.
- **Overcoming Resistance:** **Sabizabulin** is not a substrate for P-glycoprotein and other drug efflux pumps, which are common mechanisms of resistance to taxane chemotherapy [3].

## Context and Ongoing Research

**Sabizabulin** is being investigated for use in a specific treatment sequence for mCRPC.

- **Clinical Context:** The Phase Ib/II trial focused on patients with mCRPC whose disease had progressed after treatment with androgen receptor-targeting agents, a setting where effective oral therapies are needed [2]. Its favorable safety profile, particularly the lack of neurotoxicity and neutropenia, is a key differentiator from taxane-based chemotherapies [1] [4].
- **VERACITY Phase III Trial:** Based on the Phase Ib/II results, the **ongoing Phase III VERACITY trial** is further evaluating **sabizabulin**. This trial is comparing **sabizabulin** against an alternative androgen receptor inhibitor in men with mCRPC who have progressed on prior AR-targeting therapy, with **rPFS as the primary endpoint** [4].

## Interpretation and Limitations for Professionals

When interpreting these results for drug development and research purposes, please consider:

- **Maturity of Data:** The rPFS and efficacy data are from an early-phase trial and are considered **preliminary**. The final validation of its efficacy and its relative performance against other drugs hinges on the results of the ongoing Phase III VERACITY trial [1] [4].
- **Cross-Trial Comparisons:** The provided data is from a single-arm study (no direct control group). Objective comparison with other alternatives (e.g., PARP inhibitors, chemopretarget regimens [5]) requires indirect comparison across different trials, which has inherent limitations due to differences in trial designs and patient populations.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A Phase Ib/II Study of Sabizabulin , a Novel Oral Cytoskeleton... [pubmed.ncbi.nlm.nih.gov]
2. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]
3. Sabizabulin, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]
4. for Metastatic Castration-Resistant... | Urology Times Sabizabulin [urologytimes.com]
5. Comparing efficacy of first-line treatment of metastatic ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sabizabulin radiographic progression-free survival mCRPC]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b516751#sabizabulin-radiographic-progression-free-survival-mcrpc>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)